2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
“2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” is a complex organic compound that features a combination of aromatic rings, a cyanide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methoxyaniline, 2-cyanopyridine, and other intermediates. Key steps could involve:
Condensation reactions: to form the imine linkage.
Cyclization reactions: to construct the pyrido[1,2-a][1,3]benzimidazole core.
Functional group transformations: to introduce the hydroxy and cyanide groups.
Industrial Production Methods
Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This could involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to enhance solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Potential as a lead compound for drug development.
Biochemical probes: Used to study enzyme mechanisms or protein interactions.
Medicine
Therapeutics: Investigated for potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Materials science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” would depend on its specific application. For example:
Pharmacological action: Interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalytic action: Coordination with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of “2-{[(3-CHLORO-4-METHOXYPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H15ClN4O2 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
(2Z)-2-[(3-chloro-4-methoxyanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H15ClN4O2/c1-12-14(10-23)20-25-17-5-3-4-6-18(17)26(20)21(27)15(12)11-24-13-7-8-19(28-2)16(22)9-13/h3-9,11,24H,1-2H3/b15-11- |
InChI Key |
WYDKATHGJKATJU-PTNGSMBKSA-N |
Isomeric SMILES |
CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NC4=CC(=C(C=C4)OC)Cl)C#N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC(=C(C=C4)OC)Cl)C#N |
Origin of Product |
United States |
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